(Z)-2-(5-(4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid
Description
This compound belongs to the class of benzylidene-thiazolidinone derivatives, characterized by a thiazolidinone core substituted with a benzylidene moiety and additional functional groups. The (Z)-configuration of the benzylidene group (4-hydroxy-substituted) and the presence of a methylthio (-SCH₃) group on the butanoic acid side chain distinguish it structurally . Such derivatives are synthesized via condensation reactions between thiazolidinone precursors and aromatic aldehydes, followed by functionalization of the side chain .
Properties
IUPAC Name |
2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S3/c1-22-7-6-11(14(19)20)16-13(18)12(23-15(16)21)8-9-2-4-10(17)5-3-9/h2-5,8,11,17H,6-7H2,1H3,(H,19,20)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFYFJCESYRWQS-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-(4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid typically involves a multi-step process One common method includes the condensation of 4-hydroxybenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone This intermediate then undergoes cyclization with α-bromo-γ-butyrolactone to yield the thiazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(5-(4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxybenzylidene group can be oxidized to form corresponding quinones.
Reduction: The thiazolidinone ring can be reduced to form thiazolidine derivatives.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methylthio group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(5-(4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its thiazolidinone ring is known to interact with various enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of (Z)-2-(5-(4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidinone ring can form covalent bonds with enzyme active sites, inhibiting their activity. Additionally, the hydroxybenzylidene group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in the benzylidene substituent, thiazolidinone modifications, and side-chain functionalization. Below is a comparative analysis:
Key Observations :
- Thioxo vs.
- Side Chain: The methylthio group in the target compound introduces hydrophobicity, which may improve membrane permeability compared to shorter-chain acids (e.g., propanoic acid) .
Physicochemical Properties
Predicted properties of the target compound and analogs (data collated from experimental and computational studies):
Analysis :
- The target compound’s higher molecular weight and methylthio group contribute to increased lipophilicity (LogP ~2.8), favoring cellular uptake but reducing aqueous solubility compared to smaller analogs .
- The 4-hydroxy group lowers the pKa (~3.5), enhancing ionization at physiological pH, which may affect bioavailability .
Docking and Systems Pharmacology Insights
- Target Similarity: Systems pharmacology analysis () indicates that compounds with >85% structural similarity (e.g., oleanolic acid vs. hederagenin) share overlapping mechanisms of action (MOAs). The target compound’s scaffold aligns with known thiazolidinone-protein interactors (e.g., EGFR, HIV integrase) .
- Divergent MOAs: Minor substituent changes (e.g., 4-hydroxy vs. 4-methoxy) may redirect binding to distinct protein pockets. For example, 4-methoxy analogs preferentially bind to hydrophobic kinase domains, while hydroxy-substituted derivatives interact with polar active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
